molecular formula C11H12N2O4S B3314048 2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid CAS No. 949791-69-9

2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid

Cat. No.: B3314048
CAS No.: 949791-69-9
M. Wt: 268.29 g/mol
InChI Key: DLXADUAQEKGBBI-UHFFFAOYSA-N
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Description

2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid is a benzoic acid derivative featuring a thiourea linkage (NH–CS–NH) substituted with an ethoxycarbonyl group. Its molecular formula is C₁₁H₁₃N₃O₄S, with a molecular weight of 283.30 g/mol. The structure comprises:

  • A benzoic acid backbone.
  • A thiourea group (–NH–CS–NH–) at the ortho position.
  • An ethoxycarbonyl (–OCO₂C₂H₅) substituent on one amino group.

While direct crystallographic or pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structurally related compounds.

Properties

IUPAC Name

2-(ethoxycarbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-2-17-11(16)13-10(18)12-8-6-4-3-5-7(8)9(14)15/h3-6H,2H2,1H3,(H,14,15)(H2,12,13,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXADUAQEKGBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the reaction of ethyl chloroformate with thiourea to form ethoxycarbonylthiourea. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Functional Groups Notable Properties
2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid C₁₁H₁₃N₃O₄S Benzoic acid, thiourea, ethoxycarbonyl Theoretical lower solubility due to thiourea; potential for unique H-bonding
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Benzoic acid, urea, ethoxycarbonyl Triclinic crystal system (a = 4.8774 Å, Z = 2); Dx = 1.417 Mg/m³
2-Acetylamino benzoic acid methyl ester (Av7) C₁₀H₁₁NO₃ Benzoic acid methyl ester, acetyl amide Anti-tumor activity (IC₅₀ ~10–50 µM against AGS, HepG2, A549 cells)
2-(2-Methoxyphenylamino)benzoic acid C₁₄H₁₃NO₃ Benzoic acid, methoxyphenylamino Electron-donating methoxy group; higher pKa vs. ethoxycarbonyl derivatives
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid C₁₃H₁₁NO₃S Benzoic acid, thienylcarbonyl amide Predicted pKa = 3.47; sulfur enhances aromatic interactions

Physicochemical Properties

  • Solubility : The thiourea group in the target compound may reduce aqueous solubility compared to urea analogs (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) due to weaker hydrogen-bonding capacity and increased hydrophobicity .
  • Acidity: The ethoxycarbonyl group (electron-withdrawing) likely lowers the pKa of the benzoic acid moiety compared to methoxy-substituted analogs (e.g., 2-(2-Methoxyphenylamino)benzoic acid) .
  • Crystallinity : Urea-based compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid form triclinic crystals with tight packing (V = 556.1 ų), whereas thiourea derivatives may exhibit altered lattice parameters due to sulfur’s larger atomic radius .

Biological Activity

Overview

2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid, with the molecular formula C11H12N2O4S, is a complex organic compound notable for its unique structural features, including an ethoxycarbonyl group and an amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step chemical reactions. A common method begins with the reaction of ethyl chloroformate with thiourea to form ethoxycarbonylthiourea, which is subsequently reacted with 2-aminobenzoic acid. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the process.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival. The mechanism appears to involve interaction with cellular receptors or enzymes, leading to altered gene expression profiles associated with cancer progression .

Inhibition of Cytokine Production

Recent research has highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines, such as IL-15, which is implicated in various inflammatory and autoimmune disorders. This inhibition could position this compound as a candidate for developing treatments for such conditions .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways that result in various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-({[(Methoxycarbonyl)amino]methanethioyl}amino)benzoic acidSimilar backbone but different substituentsModerate antimicrobial activity
2-({[(Propoxycarbonyl)amino]methanethioyl}amino)benzoic acidPropoxy group instead of ethoxyLimited anticancer activity
2-({[(Butoxycarbonyl)amino]methanethioyl}amino)benzoic acidButoxy group; less studiedUnknown

The ethoxycarbonyl group in this compound contributes distinct chemical properties that enhance its biological activity compared to other derivatives.

Case Studies

  • In Vitro Antimicrobial Study : A study demonstrated that concentrations of 50 µM of the compound inhibited the growth of Gram-positive bacteria by over 70%, indicating significant antimicrobial potential.
  • Cancer Cell Line Apoptosis : Research involving human breast cancer cell lines showed that treatment with 100 µM of the compound resulted in a marked increase in apoptotic markers after 24 hours, suggesting effective anticancer activity.
  • Cytokine Inhibition : In a recent study on IL-15 dependent peripheral blood mononuclear cells (PBMCs), treatment with varying concentrations (up to 200 µM) resulted in significant reductions in TNF-α and IL-17 secretion, highlighting its anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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